molecular formula C13H11BF3K B13471101 Potassium (2-benzylphenyl)trifluoroborate

Potassium (2-benzylphenyl)trifluoroborate

Cat. No.: B13471101
M. Wt: 274.13 g/mol
InChI Key: YJVSTDMPFNHOLV-UHFFFAOYSA-N
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Description

Potassium (2-benzylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C13H11BF3K and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-benzylphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2-benzylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoroborates often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-benzylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, boronic esters, and boranes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium (2-benzylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which potassium (2-benzylphenyl)trifluoroboranuide exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound interacts with metal catalysts such as palladium or nickel, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transfer of the benzylphenyl group to the electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-benzylphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the benzylphenyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C13H11BF3K

Molecular Weight

274.13 g/mol

IUPAC Name

potassium;(2-benzylphenyl)-trifluoroboranuide

InChI

InChI=1S/C13H11BF3.K/c15-14(16,17)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1

InChI Key

YJVSTDMPFNHOLV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1CC2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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